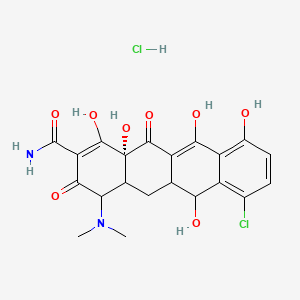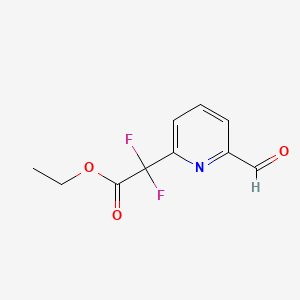
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is an organic compound with the molecular formula C10H9F2NO3 and a molecular weight of 229.18 g/mol . This compound features a pyridine ring substituted with a formyl group and an ethyl ester group, along with two fluorine atoms attached to the central carbon atom. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate typically involves the reaction of 2,2-difluoroacetic acid with 6-formylpyridine under esterification conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction temperature is generally maintained at around 0-5°C to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to consistent product quality and higher efficiency. The use of automated systems also minimizes human error and enhances safety during the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: 2,2-difluoro-2-(6-carboxypyridin-2-yl) acetate.
Reduction: 2,2-difluoro-2-(6-hydroxymethylpyridin-2-yl) acetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is utilized in several scientific research fields:
Mécanisme D'action
The mechanism of action of Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of enzyme activity or receptor function. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl bromodifluoroacetate: Similar in structure but with a bromine atom instead of the formylpyridine group.
Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate: Contains a fluorosulfonyl group instead of the formylpyridine group.
Uniqueness
Ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl) acetate is unique due to the presence of both the formylpyridine and difluoroacetate moieties, which confer distinct chemical reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various research applications .
Propriétés
Formule moléculaire |
C10H9F2NO3 |
|---|---|
Poids moléculaire |
229.18 g/mol |
Nom IUPAC |
ethyl 2,2-difluoro-2-(6-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H9F2NO3/c1-2-16-9(15)10(11,12)8-5-3-4-7(6-14)13-8/h3-6H,2H2,1H3 |
Clé InChI |
WRFUFYRUWSYLSZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C1=CC=CC(=N1)C=O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-N-[(4-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14776458.png)


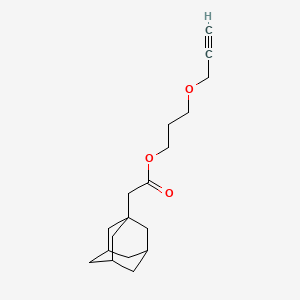
![O7-tert-butyl O6-ethyl 4-oxo-1,5,6,8-tetrahydropyrido[3,4-d]pyrimidine-6,7-dicarboxylate](/img/structure/B14776498.png)

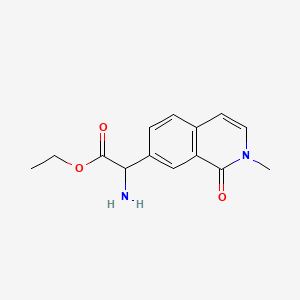
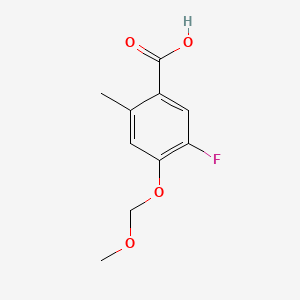
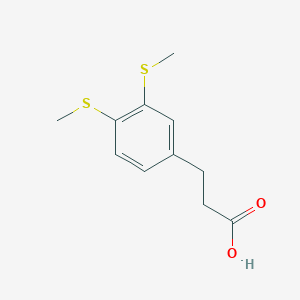
![4-(3-Azabicyclo[3.1.0]hexan-3-yl)benzaldehyde](/img/structure/B14776527.png)
![Methyl 4-(3-cyclopropyl-3-oxopropanoyl)bicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14776529.png)
![2-[(2-Methylphenoxy)methyl]morpholine;hydrochloride](/img/structure/B14776534.png)

